molecular formula C23H23FN4O3 B2384476 (2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021103-36-5

(2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2384476
CAS No.: 1021103-36-5
M. Wt: 422.46
InChI Key: ANOCLTVADUYSJJ-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic rings, a pyridazine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the piperazine moiety, and finally the attachment of the dimethoxyphenyl group. Common reagents used in these steps include halogenated precursors, base catalysts, and various solvents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired transformation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could be a candidate for drug development.

Medicine

In medicinal chemistry, this compound might be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anti-cancer, or neuroactive agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperazine derivatives, pyridazine-containing molecules, and compounds with dimethoxyphenyl groups. Examples include:

  • (2,3-Dimethoxyphenyl)(4-(6-(4-chlorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
  • (2,3-Dimethoxyphenyl)(4-(6-(4-methylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-30-20-5-3-4-18(22(20)31-2)23(29)28-14-12-27(13-15-28)21-11-10-19(25-26-21)16-6-8-17(24)9-7-16/h3-11H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCLTVADUYSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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